molecular formula C12H23BO3 B13933277 2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13933277
M. Wt: 226.12 g/mol
InChI Key: UYKLRGIGEGXUDB-CSKARUKUSA-N
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Description

2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-butoxyvinyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

    Biology: Employed in the development of bioconjugates and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The mechanism of action for 2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: An organic compound with similar butoxy functionality but different reactivity and applications.

    2-(2,4,5-Substituted-anilino)pyrimidine: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to participate in Suzuki–Miyaura coupling reactions, which are highly valued for their efficiency and versatility in forming carbon-carbon bonds. Its stability and reactivity under mild conditions make it a preferred choice for various synthetic applications.

Properties

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

2-[(E)-2-butoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO3/c1-6-7-9-14-10-8-13-15-11(2,3)12(4,5)16-13/h8,10H,6-7,9H2,1-5H3/b10-8+

InChI Key

UYKLRGIGEGXUDB-CSKARUKUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/OCCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=COCCCC

Origin of Product

United States

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